molecular formula C20H20BrN3OS B3299930 N-(4-bromophenyl)-2-[(2-ethyl-2-methyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]acetamide CAS No. 899935-60-5

N-(4-bromophenyl)-2-[(2-ethyl-2-methyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]acetamide

Cat. No.: B3299930
CAS No.: 899935-60-5
M. Wt: 430.4 g/mol
InChI Key: JXJUXNWNKLSSBC-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-[(2-ethyl-2-methyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]acetamide is a synthetic compound designed for research applications, integrating distinct pharmacophoric elements recognized in medicinal chemistry. Its molecular structure features an imidazole core linked via a sulfanyl-acetamide bridge to a 4-bromophenyl group. This architecture is reminiscent of other heterocyclic derivatives documented for their potential biological activities. Literature indicates that structurally related molecules, particularly those containing acetamide-linked heterocycles like thiazole and benzimidazole, have demonstrated significant antiproliferative properties against various human cancer cell lines, including HepG2 (liver), MCF-7 (breast), and A549 (lung) carcinomas . The presence of the sulfanyl (S-) linker is a notable feature, as sulfoxide derivatives of similar compounds have been reported to exhibit enhanced potency compared to their sulfide counterparts, suggesting a potential role for the oxidation state of sulfur in biological interactions . Furthermore, the 4-bromophenyl moiety is a common structural feature in many experimental compounds, as it can influence molecular conformation and interaction with biological targets through both steric and electronic effects . This acetamide derivative is presented as a chemical tool for researchers investigating new therapeutic agents, with potential applications in oncology and cell biology research. Its value lies in its unique hybrid structure, which merges an imidazole system with a bromo-aromatic component, offering a promising scaffold for structure-activity relationship (SAR) studies and target identification. This product is intended for in vitro research use only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-bromophenyl)-2-(2-ethyl-2-methyl-5-phenylimidazol-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3OS/c1-3-20(2)23-18(14-7-5-4-6-8-14)19(24-20)26-13-17(25)22-16-11-9-15(21)10-12-16/h4-12H,3,13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXJUXNWNKLSSBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(N=C(C(=N1)SCC(=O)NC2=CC=C(C=C2)Br)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-[(2-ethyl-2-methyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a thiol reagent.

    Acetamide Formation: The acetamide moiety can be formed through the reaction of an amine with an acyl chloride.

    Bromination: The bromophenyl group can be introduced through electrophilic aromatic substitution using bromine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the imidazole ring or the bromophenyl group, potentially leading to dehalogenation.

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or palladium on carbon.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated products or reduced imidazole derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that compounds similar to N-(4-bromophenyl)-2-[(2-ethyl-2-methyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]acetamide exhibit promising antitumor properties. For instance, derivatives featuring imidazole rings have shown cytotoxic effects against various cancer cell lines. The presence of specific substituents on the phenyl and imidazole rings significantly influences their potency and selectivity against tumor cells .

Antimicrobial Properties

The compound has demonstrated potential antimicrobial activity, particularly against multi-drug resistant strains of bacteria. The SAR studies suggest that the bromine substituent enhances the antibacterial efficacy, making it comparable to standard antibiotics like norfloxacin . This positions this compound as a candidate for further development in antimicrobial therapies.

Antitubercular Activity

Research has highlighted the compound's ability to inhibit polyketide synthase, an essential enzyme in the biosynthesis of mycolic acids in Mycobacterium tuberculosis. This inhibition suggests that derivatives of this compound could serve as novel antitubercular agents, providing a new avenue for tuberculosis treatment .

Structure-Activity Relationship (SAR) Studies

Understanding the SAR is crucial for optimizing the therapeutic efficacy of this compound. Key findings from various studies include:

Substituent Effect on Activity
Bromine at para positionEnhances antibacterial activity
Methyl groups on imidazoleIncreases cytotoxicity against cancer cells
Sulfanyl groupContributes to overall biological activity

The presence of electron-donating or withdrawing groups significantly impacts the compound's interaction with biological targets, thereby influencing its pharmacological profiles.

Case Study: Antitumor Efficacy

A study investigating a series of imidazole derivatives, including N-(4-bromophenyl)-2-[...], showed that modifications to the phenyl ring led to enhanced activity against A431 and Jurkat cell lines. The most potent derivative exhibited an IC50 value lower than that of doxorubicin, a standard chemotherapeutic agent .

Case Study: Antimicrobial Testing

In another study, several derivatives were synthesized and tested for their antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated that compounds with the 4-bromophenyl moiety exhibited significant inhibition zones comparable to established antibiotics, suggesting their potential use in treating bacterial infections .

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-[(2-ethyl-2-methyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]acetamide would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The imidazole ring and sulfanyl group are key functional groups that could participate in binding interactions with these targets.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Heterocyclic Scaffolds

The compound’s 2H-imidazole core distinguishes it from analogs with pyridazinone () or 1,3,4-oxadiazole () backbones. These heterocycles influence electronic properties and binding modes:

  • Imidazole derivatives (e.g., the target compound and ’s 2-{[1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide) exhibit planar structures conducive to π-π stacking and hydrogen bonding .
  • 1,3,4-Oxadiazoles () are electron-deficient rings, favoring interactions with enzyme active sites via dipole-dipole interactions .
Table 1: Structural Features of Key Analogs
Compound Core Heterocycle Key Substituents Acetamide Group Reference
Target compound 2H-imidazole 2-ethyl, 2-methyl, 5-phenyl N-(4-bromophenyl) -
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Pyridazinone 3-methyl, 5-(4-methoxybenzyl) N-(4-bromophenyl)
2-{[1-Allyl-5-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide 1H-imidazole 1-allyl, 5-(4-bromophenyl) N-(4-chlorophenyl)
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl} acetamide (8t) 1,3,4-oxadiazole 5-(indol-3-ylmethyl) N-(5-chloro-2-methylphenyl)

Substituent Effects

  • Bromophenyl vs.
  • Imidazole Substituents : The 2-ethyl-2-methyl groups in the target compound introduce steric hindrance, which may limit binding to shallow enzyme pockets compared to ’s allyl group, which provides conformational flexibility .

Physicochemical Properties

  • Melting Points: Pyridazinone derivatives () typically exhibit higher melting points (>200°C) due to strong intermolecular hydrogen bonding, whereas imidazole-based compounds (e.g., ) may have lower melting points (~150–200°C) .
  • Solubility : The 4-bromophenyl group in the target compound likely reduces aqueous solubility compared to methoxy-substituted analogs (), which benefit from polar methoxy groups .

Receptor Targeting

  • FPR Agonism: Pyridazinone derivatives () act as FPR1/FPR2 agonists, with EC50 values in the nanomolar range for calcium mobilization in neutrophils. The target compound’s imidazole core may shift selectivity toward other GPCRs due to differences in hydrogen-bonding capacity .
  • Enzyme Inhibition : Oxadiazole analogs () inhibit LOX (IC50: 10–50 µM) and α-glucosidase (IC50: 20–100 µM), suggesting the target compound’s sulfanyl-acetamide moiety could similarly interact with enzyme catalytic sites .
Table 2: Bioactivity of Structural Analogs
Compound Core Heterocycle Key Activity IC50/EC50 Reference
Pyridazinone derivative () Pyridazinone FPR2 agonism (calcium mobilization) ~10–100 nM
8t () 1,3,4-oxadiazole LOX inhibition 42.5 µM
8v () 1,3,4-oxadiazole α-Glucosidase inhibition 78.3 µM

Selectivity and Potency

  • The target compound’s bulky imidazole substituents may reduce off-target effects compared to smaller pyridazinone derivatives, which show mixed FPR1/FPR2 activation .

Biological Activity

N-(4-bromophenyl)-2-[(2-ethyl-2-methyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure that includes an imidazole ring and a bromophenyl moiety, which are known to contribute to various biological activities. The presence of the sulfanyl group enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives similar to this compound. For instance, compounds with similar thiazole and imidazole structures have demonstrated significant activity against a range of pathogens:

Compound MIC (μg/mL) Target Pathogen
7b0.22 - 0.25Staphylococcus aureus
7b0.52 - 2.67DNA gyrase inhibitor
7b12.27 - 31.64DHFR inhibitor

These results indicate that derivatives can exhibit potent antimicrobial effects, with some showing synergistic activity when combined with existing antibiotics like ciprofloxacin .

Anticancer Activity

The anticancer properties of related compounds have also been explored. A study on imidazole derivatives indicated that they could inhibit cancer cell proliferation effectively:

Cell Line IC50 (nM) Significance
MCF-7<10Highly effective
HepG-2<20Significant inhibition
HCT-116<15Notable activity

These findings suggest that the compound may possess selective toxicity towards cancer cells, potentially through mechanisms involving apoptosis or cell cycle arrest .

The mechanisms underlying the biological activity of this compound are believed to involve:

  • Inhibition of Enzymatic Activity : Compounds similar to this one have been shown to inhibit key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), which are critical for bacterial survival and cancer cell proliferation.
  • Disruption of Membrane Integrity : The antimicrobial action may also stem from the ability to disrupt bacterial cell membranes, leading to cell lysis.
  • Induction of Apoptosis : In cancer cells, the compound may induce apoptosis through mitochondrial pathways or by activating caspases.

Case Studies

Several case studies illustrate the efficacy of compounds in this class:

  • Case Study on Antimicrobial Efficacy : A derivative was tested against multi-drug resistant strains of Staphylococcus aureus, showing a significant reduction in biofilm formation compared to control treatments. This suggests potential for use in treating chronic infections where biofilms are a concern .
  • Case Study on Cancer Cell Lines : In vitro studies on various cancer cell lines demonstrated that treatment with imidazole derivatives resulted in decreased viability and increased markers of apoptosis, indicating their potential as novel anticancer agents .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-(4-bromophenyl)-2-[(2-ethyl-2-methyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]acetamide with high purity?

  • Methodology : Optimize reaction conditions (e.g., solvent polarity, temperature) for the nucleophilic substitution at the imidazole-4-sulfanyl group. Use column chromatography with gradients of ethyl acetate/hexane (e.g., 1:4 to 1:2) for purification. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm identity using 1H^1H-/13C^{13}C-NMR (e.g., δ ~2.5 ppm for methyl groups, δ ~7.3–7.8 ppm for aromatic protons) .

Q. How can spectroscopic techniques distinguish structural isomers or impurities in this compound?

  • Methodology : Combine 1H^1H-NMR (to identify splitting patterns of ethyl/methyl groups) with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ expected at m/z ~470–480). Use IR spectroscopy to verify the presence of thioether (C–S–C, ~650 cm1^{-1}) and amide (C=O, ~1650 cm1^{-1}) functional groups .

Q. What experimental protocols ensure reproducibility in bioactivity assays for this compound?

  • Methodology : Standardize cell-based assays (e.g., IC50_{50} determination in cancer cell lines) using positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%). Perform dose-response curves in triplicate, with statistical validation (e.g., ANOVA, p <0.05) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular conformations?

  • Methodology : Perform single-crystal X-ray diffraction (SC-XRD) using SHELX software for structure solution and refinement. Analyze torsion angles (e.g., imidazole-phenyl dihedral angles) to confirm steric effects from the 2-ethyl-2-methyl substituents. Compare with DFT-optimized geometries (B3LYP/6-31G*) to validate intramolecular interactions .

Q. What strategies address discrepancies between computational predictions and experimental solubility data?

  • Methodology : Use Hansen solubility parameters (HSPs) to model solvent compatibility. Experimentally validate via shake-flask method in PBS (pH 7.4) and DMSO/water mixtures. Adjust molecular descriptors (e.g., LogP via ChemAxon) to align with experimental partition coefficients .

Q. How can structure-activity relationship (SAR) studies rationalize conflicting bioactivity results across analogs?

  • Methodology : Synthesize derivatives (e.g., replacing 4-bromophenyl with 4-fluorophenyl) and assay against target enzymes (e.g., kinases). Use molecular docking (AutoDock Vina) to correlate substituent electronegativity/bulk with binding affinity (ΔG values). Validate via SPR or ITC for thermodynamic profiling .

Q. What analytical approaches validate degradation products under stressed conditions (e.g., light, heat)?

  • Methodology : Perform forced degradation studies (40°C/75% RH for 4 weeks; UV light at 254 nm). Analyze via LC-MS/MS (Q-TOF) to identify major degradation pathways (e.g., hydrolysis of the acetamide group). Quantify stability using Arrhenius kinetics .

Methodological Notes

  • Synthesis : Prioritize Buchwald-Hartwig coupling for aryl bromide functionalization .
  • Crystallography : Use SHELXL for refining disordered ethyl/methyl groups in the imidazole ring .
  • Bioactivity : Include cytochrome P450 inhibition assays to assess metabolic stability .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromophenyl)-2-[(2-ethyl-2-methyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromophenyl)-2-[(2-ethyl-2-methyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]acetamide

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